molecular formula C9H8N2O4S B1463526 2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid CAS No. 1209718-24-0

2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid

Cat. No. B1463526
M. Wt: 240.24 g/mol
InChI Key: FTMOKSPULVAUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid” is a compound with the molecular formula C9H8N2O4S . It is part of the 1,2,4-benzothiadiazine-1,1-dioxide ring family, which has been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves the attachment of various functional groups to the 1,2,4-benzothiadiazine-1,1-dioxide ring. These functional groups, which can include alkyl, aryl, alkylamino, benzyl, keto, and others, are responsible for the activity of the compound .


Molecular Structure Analysis

The molecular structure of “2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid” is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring. This ring can have various tautomeric forms and can give rise to benzo derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound are often influenced by the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring. For example, the presence of a halo group at the 7 and 8 positions of the ring can lead to active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid” are determined by its molecular structure and the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring .

Scientific Research Applications

Agricultural Applications

Diclofop, a derivative of the related compound 2,4-dioxo-cyclohex-1-yl-acetic acid, has been evaluated for its effectiveness as a selective herbicide, particularly for controlling Italian ryegrass in winter wheat. It was found that diclofop applied postemergence significantly controlled ryegrass and resulted in yield increases in winter wheat. The herbicide was most effective when applied during the two- to three-leaf stage of ryegrass growth (Khodayari, Frans, & Collins, 1983).

Chemical Synthesis and Modifications

Several studies have focused on the chemical synthesis and modification of compounds related to 2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid. For example, research has been conducted on the Mitsunobu reactions of 3-Hydroxyalkylamino- and 3-Mercaptoalkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides, leading to the formation of built-in guanidine tricycles and disulfides (Chern, Shiau, & Wu, 1991). Another study synthesized Schiff and Mannich bases derivatives derived from (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, evaluating their anti-inflammatory and analgesic activities (Gowda et al., 2011).

Antibacterial Applications

Research on 1, 4-Benzoxazine analogues, including derivatives of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid, has shown promising antibacterial activity against various bacterial strains. The compounds synthesized were screened and demonstrated activity against bacteria such as E. coli, Staphylococcus aureus, Bacillus spp., Pseudomonas, and others (Kadian, Maste, & Bhat, 2012).

Pharmaceutical Research

In the pharmaceutical domain, studies have been conducted on the synthesis and pharmacological activity of various derivatives of benzothiazin and benzoxazin compounds. One such study focused on synthesizing 4-{[1-substituted aminomethyl-4-arylideneamino-5-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-ones, derived from (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, and evaluated their anti-inflammatory and analgesic activities (Gowda et al., 2011).

Future Directions

The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which “2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid” belongs, continues to be a subject of research due to its various biological activities. Future research may focus on exploring new functional groups to attach to the ring to enhance its activity or discover new activities .

properties

IUPAC Name

2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c12-9(13)5-11-6-10-16(14,15)8-4-2-1-3-7(8)11/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMOKSPULVAUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=NS2(=O)=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid
Reactant of Route 2
2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid
Reactant of Route 3
2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid
Reactant of Route 4
2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid
Reactant of Route 6
2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid

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